(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-2-22-25-19-5-3-18(14-21(19)28-22)23(27)26-12-9-17-13-16(4-6-20(17)26)15-7-10-24-11-8-15/h3-8,10-11,13-14H,2,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIIRNIECPKDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
A common approach involves cyclizing 4-ethyl-2-aminothiophenol derivatives with α-keto acids or esters:
Procedure
- 4-Ethyl-2-aminothiophenol (1.0 eq) reacts with ethyl 2-oxo-2-(6-bromophenyl)acetate (1.2 eq) in refluxing ethanol (12 h, 78°C).
- Acidic workup yields 2-ethylbenzo[d]thiazole-6-carboxylic acid (Yield: 68%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Catalyst | None |
| Reaction Time | 12 h |
Alternative Route via Friedel-Crafts Acylation
Direct acylation of 2-ethylbenzo[d]thiazole using acetyl chloride/AlCl₃ in dichloromethane produces the 6-acetyl derivative, followed by oxidation to the carboxylic acid (KMnO₄, H₂O, 60°C, 85% yield).
Preparation of 5-(Pyridin-4-yl)indoline
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between indoline-5-boronic acid and 4-bromopyridine:
Optimized Conditions
Direct C-H Activation
Rhodium-catalyzed C-H arylation of indoline with pyridine-4-boronic acid pinacol ester:
| Condition | Specification |
|---|---|
| Catalyst | [RhCl(cod)]₂ (2 mol%) |
| Ligand | 1,10-Phenanthroline |
| Oxidant | Cu(OAc)₂ (2.0 eq) |
| Solvent | Toluene |
| Yield | 65% |
Final Coupling: Formation of Methanone Bridge
Amide Bond Formation via Carbodiimide Chemistry
Activation of the benzo[d]thiazole carboxylic acid using HATU/DIPEA in anhydrous DMF, followed by reaction with 5-(pyridin-4-yl)indoline:
Stepwise Process
Schlenk Technique for Moisture-Sensitive Conditions
For oxygen-sensitive intermediates, the reaction is performed under nitrogen using EDC/HOBt coupling reagents:
| Reagent | Equivalence |
|---|---|
| EDC | 1.5 eq |
| HOBt | 1.0 eq |
| Solvent | Anhydrous CH₂Cl₂ |
| Reaction Time | 24 h |
| Yield | 78% |
Alternative One-Pot Synthesis Strategies
Tandem Cyclization-Acylation
A patent-disclosed method (WO2023125681A1) combines benzo[d]thiazole formation and indoline coupling in a single vessel:
Microwave-Assisted Synthesis
Reducing reaction times from 24 h to 45 min using microwave irradiation (150°C, 300 W):
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 24 h | 45 min |
| Yield | 82% | 79% |
| Purity | 98.5% | 97.2% |
Critical Analysis of Methodologies
Yield Optimization Challenges
Purification Considerations
- Silica gel chromatography remains standard, but patent US10174011B2 reports successful use of SFC (Supercritical Fluid Chromatography) for enantiomeric separation when chiral byproducts form
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Known for their diverse biological activities.
Indoline derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combined structure, which may confer distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound (2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure features a benzo[d]thiazole moiety linked to an indolin-1-yl group via a methanone functional group, which is crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to This compound . For instance, derivatives of thiazole and benzothiazole have shown significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Candida species.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 μg/mL |
| Compound B | Candida albicans | 0.03 μg/mL |
| Compound C | Escherichia coli | 1 μg/mL |
These findings suggest that the thiazole core in the compound may contribute to its ability to inhibit microbial growth effectively.
Anticancer Properties
The anticancer potential of thiazole derivatives has been widely documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study: Indolin Derivatives
A study focusing on indolin derivatives demonstrated that compounds with a similar framework exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values ranging from 10 to 20 µM for these derivatives, indicating moderate to high potency.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indolin A | MCF-7 | 15 |
| Indolin B | HeLa | 12 |
| Indolin C | A549 (lung cancer) | 18 |
Antifungal Activity
The antifungal activity of thiazole derivatives has also been explored extensively. Compounds exhibiting broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus have been documented.
Research Findings
A recent investigation into thiazole-based compounds revealed that certain derivatives displayed MIC values as low as 0.25 μg/mL against Candida species, suggesting promising antifungal activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone?
- Methodology :
- Step 1 : Condensation of 2-ethylbenzo[d]thiazol-6-carboxylic acid derivatives with 5-(pyridin-4-yl)indoline under reflux conditions (e.g., ethanol or acetic acid as solvent, 4–6 hours, 80–100°C) .
- Step 2 : Purification via recrystallization (ethanol/DMF mixtures) and characterization using NMR and IR spectroscopy to confirm the methanone linkage .
- Key Data : Typical yields range from 60–75% under optimized conditions.
Q. How to characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water mobile phase (70:30 v/v) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm; ethyl group resonance at δ 1.2–1.4 ppm) .
- IR : Detect carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C–H bending .
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Ethanol, DMF, or acetic acid for reflux-based reactions due to their polarity and boiling points .
- Catalysts : Acidic conditions (e.g., HCl or glacial acetic acid) for cyclization steps; base catalysts (e.g., triethylamine) for coupling reactions .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported spectral data for this compound?
- Approach :
- Compare experimental NMR/IR data with computational predictions (DFT calculations for chemical shifts) .
- Perform X-ray crystallography to unambiguously confirm stereochemistry and bond angles (e.g., dihedral angles between benzothiazole and indolinyl groups) .
- Case Study : In related benzothiazole derivatives, discrepancies in carbonyl stretches were resolved by adjusting solvent polarity during IR analysis .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Experimental Design :
- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent ratios (DMF:EtOH), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
- By-Product Mitigation : Use TLC (silica gel, hexane/ethyl acetate) to monitor intermediates and adjust reaction times .
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| DMF, 100°C, 4 h | 72 | 96 |
| EtOH, 80°C, 6 h | 65 | 92 |
| Acetic acid, 90°C, 5 h | 68 | 94 |
Q. How to investigate its potential biological activity using in silico and in vitro methods?
- Methodology :
- Molecular Docking : Screen against targets like kinase enzymes (e.g., CDK1/GSK3β) using AutoDock Vina; prioritize derivatives with binding energies < −8.0 kcal/mol .
- In Vitro Assays : Test cytotoxicity (MTT assay on cancer cell lines) and anti-inflammatory activity (COX-2 inhibition) at concentrations 1–100 µM .
Theoretical and Mechanistic Questions
Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic substitution reactions?
- Conceptual Basis :
- Apply Frontier Molecular Orbital (FMO) theory to predict sites of electrophilic attack (e.g., carbonyl carbon in methanone group) .
- Use Hammett substituent constants (σ) to correlate electronic effects of substituents (e.g., pyridinyl vs. ethyl groups) on reaction rates .
Q. How to model its environmental fate and biodegradation pathways?
- Experimental Design :
- Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–40°C; monitor degradation via LC-MS .
- QSAR Modeling : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and molecular weight .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility data?
- Resolution Strategies :
- Verify crystallization solvents (e.g., ethanol vs. DMF) that influence polymorphism .
- Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
